1,3-Dibromo-2-(2-chloroethoxy)benzene
Description
1,3-Dibromo-2-(2-chloroethoxy)benzene (CAS RN: 281678-66-8) is a halogenated aromatic compound featuring a benzene ring substituted with two bromine atoms at the 1- and 3-positions and a 2-chloroethoxy group (-OCH₂CH₂Cl) at the 2-position. This structure confers unique reactivity and physicochemical properties, making it relevant in organic synthesis, pharmaceuticals, and materials science. The compound is synthesized via nucleophilic substitution or etherification reactions, often involving bromophenol derivatives and chloroethylating agents under basic conditions .
Properties
Molecular Formula |
C8H7Br2ClO |
|---|---|
Molecular Weight |
314.40 g/mol |
IUPAC Name |
1,3-dibromo-2-(2-chloroethoxy)benzene |
InChI |
InChI=1S/C8H7Br2ClO/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3H,4-5H2 |
InChI Key |
ZQAOIFYSBQZPRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCCCl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Attributes
Key Observations :
Halogen Diversity: The bromine atoms in this compound enhance electrophilic substitution reactivity compared to chlorine or fluorine analogs. For example, 1-Bromo-3,5-dichloro-2-(2,2-difluoroethoxy)benzene exhibits lower polarity due to fluorine’s electronegativity, affecting solubility in organic solvents .
Applications :
- This compound : Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures for drug discovery .
- 1-Bromo-4-(2-chloroethoxy)benzene : Employed in polymer stabilization and agrochemical synthesis due to its simpler substitution pattern .
- Fluorinated analogs (e.g., 864642-82-0): Valued in medicinal chemistry for metabolic stability imparted by fluorine .
Regulatory and Environmental Considerations :
- Compounds with chloroethoxy groups (e.g., bis(2-chloroethoxy)methane) are classified as environmental pollutants due to persistence and toxicity .
- The U.S. EPA regulates benzene derivatives with chloroethoxy groups under Significant New Use Rules (SNURs), requiring reporting for industrial applications .
Market and Industrial Relevance
Fluorinated derivatives are gaining traction in high-value applications, such as PET imaging agents .
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